molecular formula C20H26O2S B035298 10-Thiiranyl-4-estrene-3,17-dione CAS No. 108180-16-1

10-Thiiranyl-4-estrene-3,17-dione

Cat. No. B035298
M. Wt: 330.5 g/mol
InChI Key: ZSIYAFPOXRGFRA-PGYXPUGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Thiiranyl-4-estrene-3,17-dione is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of potential applications in the field of medicine, particularly in the treatment of cancer and other diseases. In

Mechanism Of Action

The mechanism of action of 10-Thiiranyl-4-estrene-3,17-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 10-Thiiranyl-4-estrene-3,17-dione have been studied extensively. It has been found to have a range of effects on various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 10-Thiiranyl-4-estrene-3,17-dione in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 10-Thiiranyl-4-estrene-3,17-dione. One area of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of the specific enzymes that are targeted by this compound, which could lead to the development of more targeted cancer treatments. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases.

Synthesis Methods

The synthesis method of 10-Thiiranyl-4-estrene-3,17-dione involves the use of a series of chemical reactions. The starting material for the synthesis is 4-estrene-3,17-dione, which is then treated with a thiol reagent to introduce the thiirane ring. The resulting compound is then purified using a series of chromatography techniques to obtain the final product.

Scientific Research Applications

The scientific research application of 10-Thiiranyl-4-estrene-3,17-dione is primarily focused on its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

108180-16-1

Product Name

10-Thiiranyl-4-estrene-3,17-dione

Molecular Formula

C20H26O2S

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,13S,14S)-13-methyl-10-[(2R)-thiiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H26O2S/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)18-11-23-18/h10,14-16,18H,2-9,11H2,1H3/t14-,15-,16-,18-,19-,20?/m0/s1

InChI Key

ZSIYAFPOXRGFRA-PGYXPUGXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CCC34[C@@H]5CS5

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5

synonyms

10-thiirane-4-estrene-3,17-dione
10-thiirane-4-estrene-3,17-dione, (19S)-isomer
10-thiiranyl-4-estrene-3,17-dione
10-thiiranyl-AD
10-thiiranylestr-4-ene-3,17-dione
TETD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.